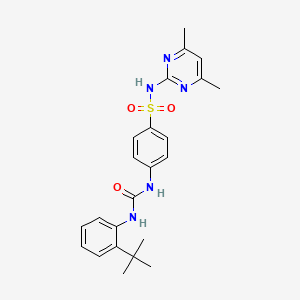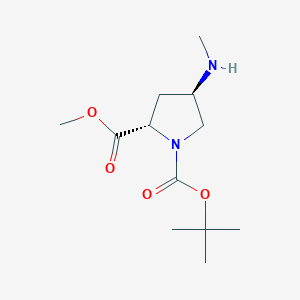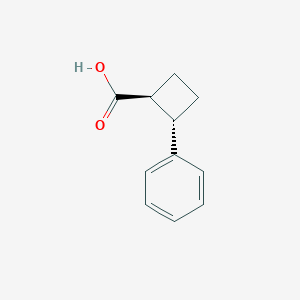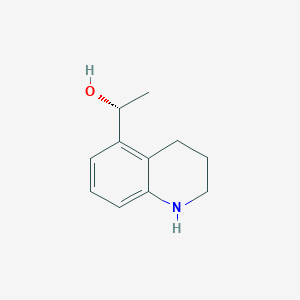
(R)-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-ol is a chiral compound that belongs to the class of tetrahydroquinolines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-ol typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline in the presence of a chiral catalyst to ensure the formation of the ®-enantiomer. The reaction conditions often include the use of hydrogen gas at elevated pressures and temperatures, along with a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow hydrogenation. This method allows for the efficient production of large quantities of the compound while maintaining the desired enantiomeric purity. The use of advanced chiral catalysts and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
®-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The quinoline ring can be further reduced to form more saturated derivatives.
Substitution: The hydrogen atoms on the quinoline ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) as catalysts.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Formation of ®-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethanal or ®-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethanoic acid.
Reduction: Formation of more saturated tetrahydroquinoline derivatives.
Substitution: Formation of halogenated or alkylated tetrahydroquinoline derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial and antiviral activities .
Medicine
In medicinal chemistry, ®-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-ol is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its versatile reactivity and chiral properties make it a valuable intermediate in various chemical processes.
作用機序
The mechanism of action of ®-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
- (S)-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-ol
- 1-(1,2,3,4-Tetrahydroquinolin-5-yl)propan-1-ol
- 1-(1,2,3,4-Tetrahydroquinolin-5-yl)butan-1-ol
Uniqueness
®-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-ol is unique due to its specific chiral configuration, which can result in different biological activities compared to its (S)-enantiomer or other homologous compounds. The presence of the ethanol group also provides additional reactivity, making it a versatile intermediate in various chemical reactions.
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
(1R)-1-(1,2,3,4-tetrahydroquinolin-5-yl)ethanol |
InChI |
InChI=1S/C11H15NO/c1-8(13)9-4-2-6-11-10(9)5-3-7-12-11/h2,4,6,8,12-13H,3,5,7H2,1H3/t8-/m1/s1 |
InChIキー |
MYOLWRSZWXGBAI-MRVPVSSYSA-N |
異性体SMILES |
C[C@H](C1=C2CCCNC2=CC=C1)O |
正規SMILES |
CC(C1=C2CCCNC2=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


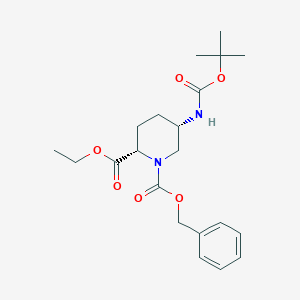
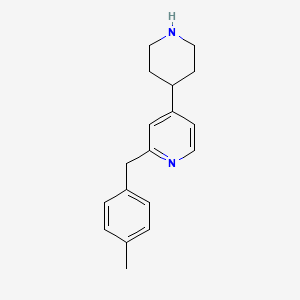
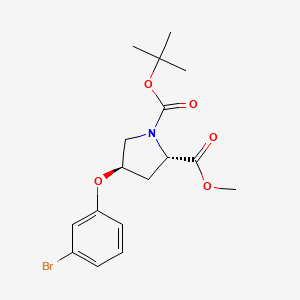
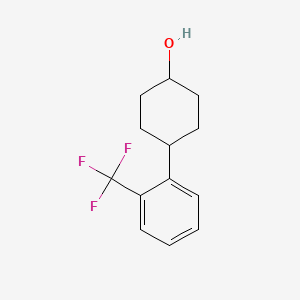
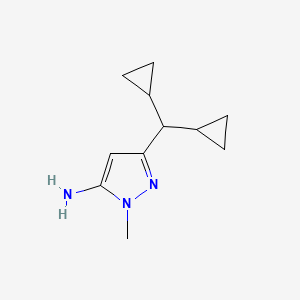
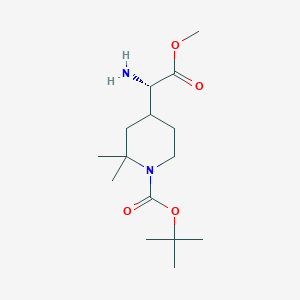
![Bicyclo[3.2.1]octan-1-ol](/img/structure/B13337213.png)
![12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene](/img/structure/B13337222.png)
![tert-Butyl 6-bromo-1,1a,2,7b-tetrahydro-3H-cyclopropa[c]quinoline-3-carboxylate](/img/structure/B13337224.png)
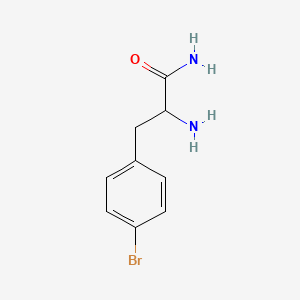
![6-Oxa-2,9-diazaspiro[4.5]decan-8-one](/img/structure/B13337241.png)
